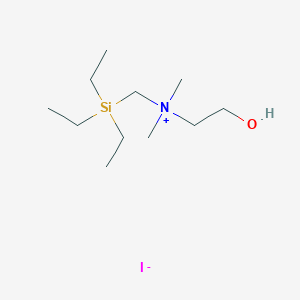
Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine. This specific compound is characterized by the presence of a triethylsilylmethyl group, which imparts unique properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction proceeds via the nucleophilic substitution mechanism, where the tertiary amine reacts with the alkyl halide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
化学反应分析
Types of Reactions
Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar solvents such as DMSO or methanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of quaternary ammonium salts with different substituents.
科学研究应用
Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
作用机制
The mechanism of action of Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide involves its interaction with biological membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, disrupting its structure and function. This can lead to increased permeability and eventual cell lysis. The compound can also interact with ion channels, affecting their function and leading to changes in cellular ion balance.
相似化合物的比较
Similar Compounds
- Ammonium, dimethyl(2-hydroxyethyl)-, iodide
- Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide
- Ammonium, dimethyl(2-hydroxyethyl)(triethylgermylmethyl)-, iodide
Uniqueness
The presence of the triethylsilylmethyl group in Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide imparts unique properties to the compound. This group enhances the lipophilicity of the molecule, allowing it to interact more effectively with biological membranes. This makes the compound particularly useful in applications where membrane interaction is important, such as in drug delivery and the study of ion channels.
属性
CAS 编号 |
21654-73-9 |
|---|---|
分子式 |
C11H28INOSi |
分子量 |
345.34 g/mol |
IUPAC 名称 |
2-hydroxyethyl-dimethyl-(triethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C11H28NOSi.HI/c1-6-14(7-2,8-3)11-12(4,5)9-10-13;/h13H,6-11H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
QCMRYXAOMLACLY-UHFFFAOYSA-M |
规范 SMILES |
CC[Si](CC)(CC)C[N+](C)(C)CCO.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)

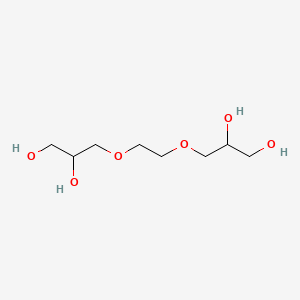
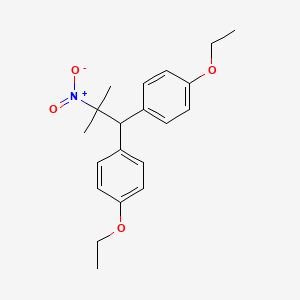


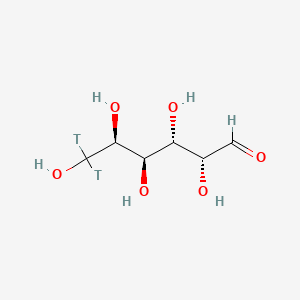



![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
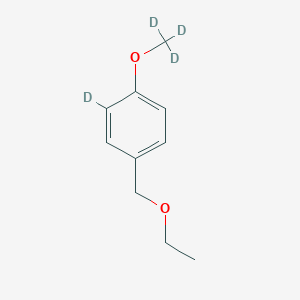
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
